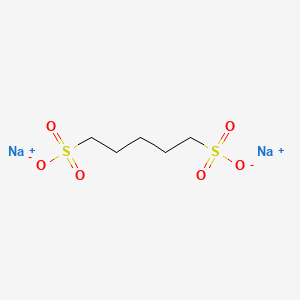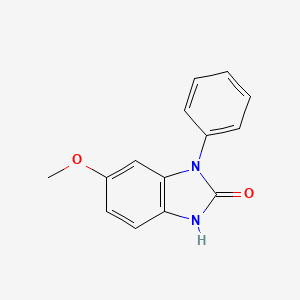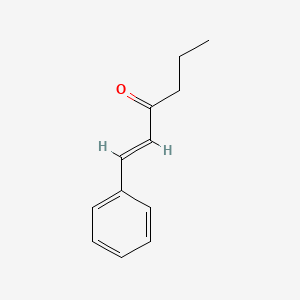
(E)-1-phenyl-hex-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylstyryl ketone is an organic compound that belongs to the class of ketones It features a propyl group and a styryl group attached to a carbonyl carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propylstyryl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of styrene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.
Another method involves the aldol condensation of propionaldehyde with styrene in the presence of a base such as sodium hydroxide. This reaction is carried out at room temperature and yields the desired ketone after purification.
Industrial Production Methods
In an industrial setting, the production of propylstyryl ketone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-quality propylstyryl ketone.
Analyse Des Réactions Chimiques
Types of Reactions
Propylstyryl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of propylstyryl ketone with reagents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Substitution: The ketone can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles such as Grignard reagents, leading to the formation of tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Tertiary alcohols.
Applications De Recherche Scientifique
Propylstyryl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of propylstyryl ketone derivatives in treating various diseases.
Industry: It is used in the production of polymers and advanced materials due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of propylstyryl ketone involves its interaction with various molecular targets and pathways. The carbonyl group in the ketone is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules with desired properties.
In biological systems, propylstyryl ketone derivatives may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the derivatives.
Comparaison Avec Des Composés Similaires
Propylstyryl ketone can be compared with other similar compounds, such as:
Acetophenone: Similar in structure but lacks the propyl group.
Benzylacetone: Contains a benzyl group instead of a styryl group.
Propiophenone: Similar but lacks the styryl group.
Uniqueness
Propylstyryl ketone is unique due to the presence of both propyl and styryl groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and material science, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
4646-80-4 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(E)-1-phenylhex-1-en-3-one |
InChI |
InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3/b10-9+ |
Clé InChI |
AEKQOHMTVGQNDM-MDZDMXLPSA-N |
SMILES isomérique |
CCCC(=O)/C=C/C1=CC=CC=C1 |
SMILES canonique |
CCCC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
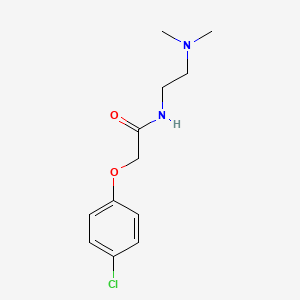

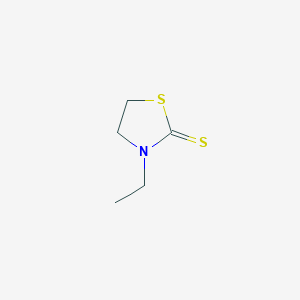
![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)
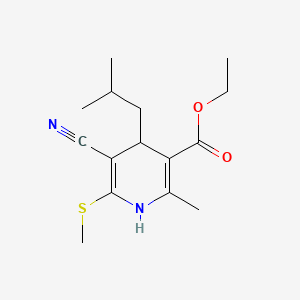

![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)

